molecular formula C16H11Cl3N2 B1422779 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole CAS No. 55828-97-2

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole

Cat. No. B1422779
CAS RN: 55828-97-2
M. Wt: 337.6 g/mol
InChI Key: LCFJVWSEZNBVPA-UHFFFAOYSA-N
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Scientific Research Applications

Molecular Structure Analysis

The study of molecular structures, particularly NH-pyrazoles with various substituents, is a significant application area. Research has delved into the behavior of NH-pyrazoles in both solution and solid states, focusing on their annular tautomerism. Notably, the interplay between hydrogen and halogen bonds in these structures has been explored, revealing insights into their stability and reactivity (García et al., 2010).

Organic Synthesis and Reactions

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole serves as a precursor in various organic synthesis reactions. It has been used in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility as a reactant in synthesizing complex heterocyclic structures (Vilkauskaitė et al., 2011). Additionally, its reactions with thionyl chloride have been studied to understand the compound's reactivity and potential for generating new pyrazole derivatives (Khutova et al., 2013).

Crystal Structure Determination

The crystal structure of pyrazole derivatives, including those similar to 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole, has been a subject of research, providing valuable information on molecular conformation and intermolecular interactions. Studies have shown how the crystal structure can reveal the orientation of substituents and their impact on the overall molecular geometry (Xu & Shi, 2011).

Anticancer Activity

The derivatives of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole have been explored for their potential anticancer activities. Research into novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups has shown promising results in preliminary in vitro anticancer assays, indicating the potential therapeutic applications of these compounds (Jin, 2015).

Ultrasonic Promoted Synthesis

The use of ultrasonics has been applied to the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times and improved yields. This method highlights the potential for more efficient synthetic routes in producing pyrazole-based compounds (Trilleras et al., 2013).

The scientific research applications of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole are varied and extend across several domains of chemistry, particularly in the study of molecular interactions, synthesis techniques, and structural analysis. Below are detailed insights into the applications based on recent scientific studies:

Molecular Interactions and Structural Analysis

The study of hydrogen and halogen bonds in pyrazoles, including those similar to 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole, reveals significant insights into their molecular behavior. García et al. (2010) discuss the behavior of NH-pyrazoles with C-aryl and C-halogen substituents in solution and the solid state, exploring tautomerism and molecular structures through X-ray diffraction and NMR spectroscopy (García et al., 2010). Similarly, the work by Xu and Shi (2011) on the synthesis and crystal structure analysis of closely related pyrazole derivatives provides insights into the molecular geometry and intermolecular interactions within such compounds (Xu & Shi, 2011).

Synthesis Techniques

Research on novel reagents and methodologies for the oxidation of pyrazolines to pyrazoles indicates the relevance of chlorophenyl triazole diones, which could be analogous to the reactivity patterns seen in compounds like 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole. Zolfigol et al. (2006) have demonstrated the effectiveness of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent under mild conditions, hinting at potential applications in synthetic pathways involving similar pyrazole compounds (Zolfigol et al., 2006).

Heterocyclic Compound Synthesis

The versatility of pyrazole derivatives in synthesizing heterocyclic compounds is highlighted in studies focusing on the synthesis of novel pyrazole-based molecules. For instance, Vilkauskaitė et al. (2011) discuss the use of chloro-phenyl-pyrazole carbaldehydes in Sonogashira-type reactions to approach pyrazolo[4,3-c]pyridines, demonstrating the potential of pyrazole derivatives in constructing complex heterocyclic structures (Vilkauskaitė et al., 2011).

Anticancer Activity Research

Exploring the anticancer activities of pyrazole derivatives, Jin (2015) synthesized novel thiazolo [3,2-a] pyrimidine derivatives containing pyrazole groups, showcasing the therapeutic potential of pyrazole compounds in medicinal chemistry (Jin, 2015).

properties

IUPAC Name

5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFJVWSEZNBVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole

Synthesis routes and methods I

Procedure details

17.6 g of thionyl chloride are added to a suspension of 45 g of 5-chloro-3-p-chlorophenyl-4-hydroxymethyl-1-phenyl-pyrazole in 45 ml of benzene, there being a considerable evolution of gas and solution occurs. Following this heating is carried out for 30 minutes at boiling point for completion of the reaction. The solvent is distilled off in vacuo and this operation is carried out with the addition of benzene. The residue is caused to crystallise with the help of petroleum ether. 5-Chloro-4-chloromethyl-3-p-chlorophenyl-1-phenyl-pyrazole is obtained with a 98.5% yield; F 96.5°-97°.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is introduced into a mixture of 15 g of 5-chloro-3-p-chlorophenyl-4-hydroxymethyl-1-phenylpyrazole and 25 ml of concentrated hydrochloric acid and heating is carried out for 4 hours at boiling point. Following this 25 ml of toluene are mixed in. The layers are separated and the aqueous phase with toluene is removed. The organic layers are reduced in bulk by evaporation in vacuo, toluene is again added and reduction in bulk is repeated. 5-Chloro-4-chloromethyl-3-p-chlorophenyl-1-phenyl-pyrazole is obtained with a quantitative yield; F 96.5°-97° (from petroleum ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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